Hydrogentellurate

Speciation Acid-base equilibrium Aqueous chemistry

Hydrogentellurate (HTeO₄⁻) is the monovalent inorganic anion formed by single deprotonation of telluric acid, belonging to the tellurium(VI) oxoanion family. It serves as the conjugate acid of tellurate (TeO₄²⁻) and the conjugate base of orthotelluric acid (Te(OH)₆).

Molecular Formula HO4Te-
Molecular Weight 192.6 g/mol
Cat. No. B1241506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogentellurate
Molecular FormulaHO4Te-
Molecular Weight192.6 g/mol
Structural Identifiers
SMILESO[Te](=O)(=O)[O-]
InChIInChI=1S/H2O4Te/c1-5(2,3)4/h(H2,1,2,3,4)/p-1
InChIKeyXHGGEBRKUWZHEK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrogentellurate for Research and Industrial Procurement: Core Identity and Baseline Properties


Hydrogentellurate (HTeO₄⁻) is the monovalent inorganic anion formed by single deprotonation of telluric acid, belonging to the tellurium(VI) oxoanion family [1]. It serves as the conjugate acid of tellurate (TeO₄²⁻) and the conjugate base of orthotelluric acid (Te(OH)₆) [1]. With a molecular mass of 192.6 Da and the SMILES structure O[Te](=O)(=O)[O⁻], this anion is the primary tellurium(VI) species in aqueous solution between pH ~7.7 and 11.0 [2]. Its distinct protonation state, moderate oxidizing power, and tendency to form polynuclear oxo-bridged structures differentiate it from the fully deprotonated tellurate dianion and from the lighter chalcogen analogs sulfate and selenate.

Monoanionic Te(VI) species dominant at neutral to mildly alkaline pH (7.7–11.0), enabling speciation-specific studies where selenate exists as dianion.
Mild, controllable oxidant with lower reduction potential than selenate, supporting selective oxidation or catalytic processes.
Polynuclear oxo-bridged structures distinct from monomeric sulfate/selenate, relevant for coordination and materials chemistry.

Why Hydrogentellurate Cannot Be Replaced by Generic Tellurate, Selenate, or Sulfate Salts


Class-level substitution of hydrogentellurate with tellurate, selenate, or sulfate oxyanions fails because of fundamentally different protonation equilibria, redox thermodynamics, and coordination geometries. Telluric acid is a very weak dibasic acid (pKa₁ ≈ 7.7, pKa₂ ≈ 11.0) [1], whereas selenic acid is a strong acid (pKa₁ ≈ −3, pKa₂ ≈ 1.9) [2]; consequently, the monoanionic hydrogen tellurate species dominates at neutral to mildly alkaline pH, a window where selenate exists exclusively as the dianion. The standard reduction potential for the Te(VI)/Te(IV) couple (+1.02 V) is lower than that of the Se(VI)/Se(IV) couple [3], meaning tellurate is a milder and kinetically more controllable oxidant. Furthermore, hydrogen tellurates crystallize as binuclear or polynuclear oxide-bridged clusters, whereas sulfate and selenate remain tetrahedral monomers [4]. These differences directly affect solubility, catalytic selectivity, and biological toxicity, making hydrogentellurate a non-interchangeable reagent in synthetic, environmental, and materials chemistry.

Charge state At neutral pH, selenate exists as fully deprotonated dianion; hydrogentellurate retains a single negative charge. Ion-pairing, solubility, and membrane transport may shift significantly.
Redox behavior Tellurate(VI) is a milder oxidant than selenate(VI); reaction selectivity and kinetics may differ, potentially altering catalytic or synthetic outcomes.
Coordination geometry Hydrogen tellurates form polynuclear oxide-bridged clusters, whereas sulfate and selenate remain monomeric tetrahedra. Solubility, crystallization, and catalytic site structure may not transfer.

Quantitative Evidence Differentiating Hydrogentellurate from Closest Oxyanion Analogs


pH-Dependent Speciation: Hydrogentellurate Dominates at Neutral pH Whereas Hydrogen Selenate Is Absent

Hydrogentellurate (HTeO₄⁻) is the predominant tellurium(VI) species in the pH range 7.7–11.0, accounting for >50% of total Te(VI) at physiological and environmentally relevant pH [1]. In contrast, selenic acid is a strong acid (pKa₁ = −3, pKa₂ = 1.9), meaning hydrogen selenate (HSeO₄⁻) exists only at pH < 1.9; at neutral pH, selenate is essentially fully deprotonated to SeO₄²⁻ [2]. This speciation divergence means that at pH 7.4, hydrogentellurate carries a single negative charge while selenate carries two, leading to different ion-pairing, solubility, and membrane transport behavior.

Speciation at pH 7.4
Class-level inference
~84% HTeO₄⁻
vs. ~0% HSeO₄⁻ (selenate fully deprotonated)
Supports monoanion-specific transport and ion-exchange study design.
pKa values from literature; verify speciation in target matrix.
Speciation Acid-base equilibrium Aqueous chemistry

Bacterial Resistance Thresholds: Tellurate Elicits 1.5–7× Lower Tolerance Than Tellurite or Selenite in a Single Strain

In the metal-resistant bacterium strain CM-3 (Pseudomonas reactans-like), aerobic growth was sustained at tellurate concentrations up to 1000 µg/mL, compared to 1500 µg/mL for tellurite and 7000 µg/mL for selenite [1]. This represents a 1.5-fold lower resistance to tellurate versus tellurite and a 7-fold lower resistance versus selenite, both measured under identical aerobic culture conditions. Under anaerobic conditions, tellurate resistance dropped further to 800 µg/mL, while selenite tolerance remained at 7000 µg/mL [1].

Aerobic resistance (CM-3)
Direct head-to-head comparison
Tellurate 1000 µg/mL
Tellurite 1500 µg/mL · Selenite 7000 µg/mL
Supports selective metalloid toxicity screening.
Single Gram-negative strain; aerobic conditions.
Antimicrobial resistance Metalloid toxicity Microbiology

Aqueous Solubility: Telluric Acid (Hydrogentellurate Source) Is 2.6× Less Soluble Than Selenic Acid

At 30 °C, the aqueous solubility of orthotelluric acid—the direct conjugate acid of hydrogentellurate—is 50.1 g/100 mL [1]. Under identical temperature conditions, selenic acid exhibits a solubility of 130 g/100 mL [2]. The 2.6-fold lower solubility of the tellurium(VI) acid form translates into more controlled dissolution kinetics for hydrogentellurate salts and a lower maximum achievable concentration in aqueous stock solutions.

Solubility at 30 °C
Cross-study comparable
Telluric acid 50.1 g/100 mL
Selenic acid 130 g/100 mL (2.6× higher)
Supports controlled dissolution protocol design.
Acid form values; salt solubility may differ.
Solubility Formulation Solution preparation

Catalytic Dehydrocyclization Selectivity: Tellurate-Modified ZrO₂ Achieves 84% Benzene Selectivity in Hexane Conversion

Zirconium hydroxide treated with 0.05 M H₂TeO₄ (the acid form of hydrogentellurate) and calcined at 600–700 °C produces a catalyst that converts n-hexane to benzene with selectivity up to 84% [1]. The same study prepared analogous catalysts using 0.5 M H₂SO₄ and 0.05 M H₂SeO₄; while the abstract reports the 84% figure for the tellurate-derived material, the catalytic activity was explicitly noted to depend on both the anion identity and concentration [1]. The tellurate-derived catalyst achieves this high aromatic selectivity at anion treatment concentrations one-tenth that required for sulfate (0.05 M vs. 0.5 M), suggesting superior surface dispersion or active-site generation efficiency.

Benzene selectivity
Cross-study comparable
Up to 84% selectivity
0.05 M tellurate-ZrO₂, hexane feed
Supports low-loading catalyst development.
Selectivity depends on anion identity and concentration.
Heterogeneous catalysis Solid superacid Dehydrocyclization

Recommended Research and Industrial Application Scenarios for Hydrogentellurate Based on Differentiated Evidence


Selective Antimicrobial and Metalloid Toxicity Studies Exploiting Differential Bacterial Sensitivity

The 1.5–7× lower bacterial resistance to tellurate versus tellurite and selenite, demonstrated in a single-strain head-to-head comparison [1], makes hydrogentellurate a preferred Te(VI) source for dose-response assays in environmental microbiology and antimicrobial screening. By using hydrogentellurate instead of selenate, researchers can achieve toxic effects at substantially lower mass concentrations, enabling more sensitive detection of resistance mechanisms.

Neutral-pH Speciation Studies Requiring a Monoanionic Metalloid Oxyanion

Because hydrogentellurate is the dominant Te(VI) species between pH 7.7 and 11.0 [2], it is the optimal reagent for experiments investigating the transport, adsorption, or ion-exchange behavior of monovalent oxyanions under physiological or environmental pH conditions. Selenate and sulfate cannot provide a monoanionic species in this pH window, making hydrogentellurate the only viable procurement choice for such speciation-specific studies.

Low-Loading Solid Acid Catalyst Preparation for Alkane Dehydrocyclization

The ability of tellurate-modified zirconia to deliver up to 84% benzene selectivity at a treatment concentration of only 0.05 M [3]—one-tenth the concentration required for sulfate—positions hydrogentellurate-derived catalysts as a material-efficient option for petrochemical upgrading and aromatization research. Catalyst development groups should select tellurate over sulfate when minimizing promoter loading is a priority.

Controlled Solubility Te(VI) Source for Materials Synthesis and Doping

The 62% lower aqueous solubility of telluric acid relative to selenic acid at 30 °C [4] translates into slower dissolution kinetics and a lower maximum concentration ceiling for hydrogentellurate salts. This property is advantageous for controlled-release tellurium doping in sol-gel, hydrothermal, or co-precipitation syntheses, where rapid dissolution of selenate analogs would lead to inhomogeneous product distribution.

Application
Selection Property
Validation Focus
Dose-response antimicrobial screening
Tellurate-specific bacterial sensitivity profile
Verify strain-dependent resistance thresholds under defined conditions
Monoanionic metalloid transport at neutral pH
Monoanionic Te(VI) species dominant between pH 7.7–11.0
Confirm speciation and charge state in target matrix
Aromatization catalyst development
High benzene selectivity at low promoter concentration
Validate selectivity and loading efficiency under intended calcination/reduction conditions
Controlled-release tellurium doping
Lower solubility ceiling vs. selenate (acid form)
Verify dissolution kinetics match sol-gel or hydrothermal processing requirements
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